N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for A2B Adenosine Receptors
A study described the synthesis and application of MRE 2029-F20, a compound closely related to the provided chemical structure, as a selective antagonist ligand for A2B adenosine receptors. This compound serves as a radioligand, useful for the pharmacological characterization of the A2B adenosine receptor subtype, highlighting its potential in receptor-binding studies to understand receptor functions and interactions (Baraldi et al., 2004).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including structures related to the queried compound, focused on their ability to form novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, indicating the potential of these compounds in developing antioxidants and studying their mechanisms of action (Chkirate et al., 2019).
Heterocyclic Compound Synthesis
Another study elaborated on the synthesis of various heterocyclic compounds incorporating the pyrazole and triazole motifs. These compounds are of interest due to their diverse chemical properties and potential applications in creating new materials with specified functionalities (Panchal & Patel, 2011).
Novel Pyrimidine-Containing Heterocycles and Antioxidant Properties
Further research utilized derivatives of the benzo[d][1,3]dioxol moiety in the synthesis of novel pyrimidine-containing heterocycles. These newly synthesized compounds were evaluated for their antioxidant activity, showcasing their applicability in designing compounds with potential therapeutic benefits (Salem & Errayes, 2016).
Anti-inflammatory Activity
Another study synthesized derivatives featuring structural elements of the queried compound, demonstrating significant anti-inflammatory activity. This indicates the utility of these compounds in medicinal chemistry research focused on discovering new anti-inflammatory agents (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-14-2-4-15(5-3-14)17-11-18-22(28)25(8-9-26(18)24-17)12-21(27)23-16-6-7-19-20(10-16)30-13-29-19/h2-11H,12-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLUSMHPPFWZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |
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